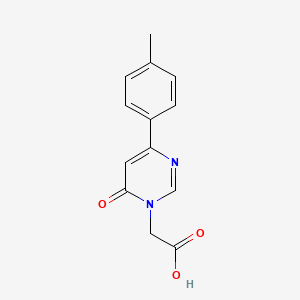

![molecular formula C21H18FN3O2 B2493096 N-(5-méthyl-1,2-oxazol-3-yl)-3-[2-(4-fluorophényl)-1H-indol-3-yl]propanamide CAS No. 920736-62-5](/img/structure/B2493096.png)

N-(5-méthyl-1,2-oxazol-3-yl)-3-[2-(4-fluorophényl)-1H-indol-3-yl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

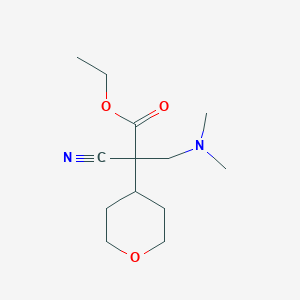

3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic compound that features a complex structure combining an indole moiety, a fluorophenyl group, and an oxazole ring

Applications De Recherche Scientifique

- Les chercheurs ont exploré le potentiel antiviral des dérivés de l'indole. Par exemple, le 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle a montré une activité inhibitrice contre le virus de la grippe A .

- De plus, les dérivés de la 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont montré des effets antiviraux puissants contre le virus Coxsackie B4 .

- Certains composés dérivés de cet échafaudage de l'indole ont montré une activité antiproliférative. Par exemple, le composé 10e a inhibé sélectivement la croissance des cellules LNCaP et a régulé à la baisse l'antigène spécifique de la prostate (PSA) .

- Les dérivés de la (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(phényl substitué)prop-2-én-1-one ont été évalués pour leur activité antituberculeuse in vitro contre Mycobacterium tuberculosis .

- De même, les dérivés de la N3-(phényl substitué)-N5-(phényl substitué)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-méthyl-1,4-dihydropyridine-3,5-dicarboxamide ont présenté des effets antituberculeux .

- Bien que non spécifique à ce composé, les dérivés de l'indole ont été étudiés pour leurs propriétés anti-inflammatoires. Une exploration plus approfondie est nécessaire .

- L'échafaudage de l'indole a été associé à des effets antioxydants et antimicrobiens, bien que des études spécifiques sur ce composé soient limitées .

Activité antivirale

Propriétés anticancéreuses

Activité antituberculeuse

Potentiel anti-inflammatoire

Activités antioxydantes et antimicrobiennes

Autres activités biologiques

En résumé, la structure unique de ce composé offre un paysage riche pour la recherche scientifique, couvrant les applications antivirales, anticancéreuses et antituberculeuses. Les chercheurs continuent d'explorer son potentiel dans divers domaines, ce qui en fait un domaine d'étude passionnant . 🌟

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide are largely determined by its indole nucleus. Indole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can be complex and multifaceted, involving various types of bonding and intermolecular forces .

Cellular Effects

The cellular effects of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide are diverse and can influence various cellular processes. This compound can impact cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interactions with various biomolecules. This can include binding interactions with proteins and enzymes, inhibition or activation of enzymatic activity, and changes in gene expression . The exact details of these mechanisms are complex and can depend on a variety of factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide can change over time. This can include changes in the compound’s stability and degradation, as well as long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide can vary with different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide is involved in various metabolic pathways . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide within cells and tissues can involve various transporters or binding proteins . This can also include effects on the compound’s localization or accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide can influence its activity or function . This can include targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a halogenation reaction, where a fluorine atom is substituted onto the phenyl ring.

Construction of the Oxazole Ring: The oxazole ring is typically formed via a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

Coupling Reactions: The final step involves coupling the indole and oxazole moieties through an amide bond formation, often using reagents like carbodiimides (e.g., DCC) and catalysts like DMAP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated synthesis

Propriétés

IUPAC Name |

3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2/c1-13-12-19(25-27-13)24-20(26)11-10-17-16-4-2-3-5-18(16)23-21(17)14-6-8-15(22)9-7-14/h2-9,12,23H,10-11H2,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBUSZGGVRRJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920736-62-5 |

Source

|

| Record name | 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide](/img/structure/B2493019.png)

![5-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-methoxybenzamide](/img/structure/B2493021.png)

![3-benzyl-8-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493023.png)

![(1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B2493031.png)

![2-Ethyl-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2493034.png)

![3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2493036.png)